molecular formula C10H8F3N3 B2984442 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1465228-88-9

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2984442
CAS No.: 1465228-88-9
M. Wt: 227.19
InChI Key: DKNLEIXQVHELJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. This compound features a hybrid structure combining pyridine and imidazole heterocycles, a motif commonly found in biologically active molecules . The imidazole ring is a versatile pharmacophore present in a wide array of approved drugs, known for its role in antifungal, antibacterial, antiulcer, and anticancer applications . The presence of the trifluoromethyl group on the pyridine ring is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Compounds with imidazole and pyridine scaffolds are frequently investigated as kinase inhibitors, enzyme modulators, and antimicrobial agents . This specific molecule, with its distinct substitution pattern, serves as a valuable synthon and building block for constructing more complex structures in drug discovery programs. It is suitable for exploring structure-activity relationships (SAR), high-throughput screening, and developing novel treatments for conditions such as infectious diseases, inflammatory disorders, and various forms of cancer . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-7-14-5-6-16(7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNLEIXQVHELJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins. These interactions can modulate various biochemical pathways, making the compound valuable in research.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine (14a)

  • Lacks the 2-methyl group on imidazole.
  • Reduced steric hindrance compared to the target compound.
  • Higher reactivity in coupling reactions due to unhindered imidazole.

(E)-2-[6-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole (L2)

  • Replaces imidazole with benzimidazole and adds a diazenyl (-N=N-) group.
  • Extended π-conjugation enhances UV-vis absorption, relevant for photoactive applications.
  • Synthesis requires pyridine and tetrabutylammonium bromide (TBAB), differing from Cu-catalyzed methods .

6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile Cyano (-CN) substituent at pyridine’s 3-position instead of -CF₃. Stronger electron-withdrawing effect from -CN alters electronic density, affecting coordination chemistry.

Table 1: Substituent Effects on Properties

Compound Substituents Key Properties
Target Compound 2-Me-imidazole, 6-CF₃-pyridine High hydrophobicity; moderate steric hindrance
14a Imidazole, 6-CF₃-pyridine Higher reactivity in coupling reactions
L2 Benzimidazole, diazenyl Enhanced π-stacking; lower solubility
6-(Imidazol-1-yl)pyridine-3-carbonitrile Imidazole, 3-CN-pyridine Strong electron withdrawal; potential catalytic ligand

Stability and Electronic Effects

  • Thermal Stability : The target compound’s -CF₃ group enhances thermal stability compared to ester/acetyl-containing analogs (e.g., 6-(1-acetylpiperidin-4-yl) derivatives in ) .
  • Electronic Modulation: The -CF₃ group withdraws electrons more strongly than -CN or -OMe, making the pyridine ring electron-deficient.

Biological Activity

2-(2-Methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H8F3N3C_{10}H_8F_3N_3 and CAS number 1465228-88-9. This compound belongs to the imidazole family, which is known for its diverse biological activities. The imidazole nucleus serves as a pharmacophore in many medicinal compounds, allowing for interactions with various biological targets.

  • Molecular Weight : 233.19 g/mol
  • Molecular Structure :
    • Contains a pyridine ring substituted with a trifluoromethyl group and an imidazole moiety.

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds in this category have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that imidazole derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer activity, particularly against cell lines associated with leukemia and solid tumors. In vitro studies have indicated that it may induce apoptosis in cancer cells, thereby reducing cell viability .
  • Anti-inflammatory Effects :
    • Some imidazole derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antiviral Activity :
    • Certain studies suggest that these compounds may also possess antiviral properties, making them candidates for further investigation in antiviral drug development .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the imidazole ring facilitates interactions with biological macromolecules such as proteins and nucleic acids, influencing various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntiviralPotential activity against viral pathogens

Case Studies

  • Anticancer Study :
    A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human leukemia cell lines. Results indicated that certain derivatives led to significant reductions in cell viability through apoptotic pathways.
  • Antimicrobial Evaluation :
    Another research effort tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited notable inhibitory effects at low concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling imidazole derivatives with trifluoromethyl-substituted pyridines. For example, refluxing 2-methylimidazole with 6-(trifluoromethyl)pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) in the presence of a base like pyridine and a catalyst such as trioxatriphosphine in ethyl acetate/DMF solvents . Reaction optimization includes monitoring by HPLC (retention time ~1.01 minutes under SMD-FA05 conditions) and adjusting stoichiometry to minimize side products like unreacted intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Use a combination of techniques:

  • X-ray crystallography to resolve bond lengths and angles (e.g., planar imidazo-pyridine groups with deviations <0.021 Å for nitrogen atoms) .
  • LCMS (m/z analysis) and HPLC (retention time comparison) for purity assessment .
  • NMR to verify substituent positions, particularly distinguishing between trifluoromethyl and methylimidazole signals .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer : Crystallographic studies reveal infinite chains formed via C–H⋯N hydrogen bonds (e.g., C1–H1A⋯N3 and C4–H4A⋯N2 interactions), creating R2<sup>2</sup>(8) and R2<sup>2</sup>(12) ring motifs . These interactions enhance thermal stability and solubility profiles. Disorder in trifluoromethyl/methyl groups (68:32 occupancy ratio) can be modeled using SHELX refinement tools .

Q. How does the trifluoromethyl group impact electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) at the 2-position. Computational studies (DFT) show enhanced electrophilicity at the C-6 position, enabling Suzuki-Miyaura couplings with boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) . Reactivity can be monitored via <sup>19</sup>F NMR to track fluorine environments .

Q. What strategies mitigate challenges in synthesizing analogues with modified imidazole substituents?

  • Methodological Answer :

  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to shield the imidazole N-H during functionalization .
  • Microwave-assisted synthesis : Reduces reaction times for imidazole-pyridine couplings (e.g., 60°C for 2 hours vs. 24-hour reflux) .
  • Parallel screening : Test solvent polarity (e.g., DMSO vs. toluene) to optimize yields for sterically hindered derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of imidazo-pyridine derivatives: How to reconcile conflicting data?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., IC50 values under varying pH or temperature) .
  • Structural analogs : Test 2-(4-iodophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine to isolate electronic vs. steric effects .
  • Docking studies : Use crystallographic data (PDB IDs) to model binding interactions with targets like kinases or viral proteases .

Q. Conflicting crystallographic disorder models for the trifluoromethyl group: Which refinement approach is most reliable?

  • Methodological Answer : Use SHELXL’s PART instruction to model disorder, refining occupancy ratios (e.g., 68:32 split) and applying restraints to C–F bond distances (1.32–1.35 Å). Validate against anisotropic displacement parameters (ADPs) to avoid overfitting .

Experimental Design Considerations

Q. Designing a stability study under physiological conditions: Which degradation pathways should be prioritized?

  • Methodological Answer :

  • Hydrolytic stability : Monitor cleavage of the imidazole-pyridine bond at pH 7.4 via LCMS .
  • Photodegradation : Expose to UV light (254 nm) and track trifluoromethyl group retention using <sup>19</sup>F NMR .
  • Oxidative stress : Use H2O2/Fe<sup>2+</sup> systems to assess C–H bond vulnerability in the methylimidazole moiety .

Q. How to validate computational predictions of metabolic pathways for this compound?

  • Methodological Answer :

  • In vitro assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via HRMS .
  • Isotope labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.